molecular formula C14H26N2O3 B2687850 tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate CAS No. 2126178-10-5

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate

Cat. No. B2687850
CAS RN: 2126178-10-5
M. Wt: 270.373
InChI Key: DDICEOVZQPUTLM-UHFFFAOYSA-N
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Description

“tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is a chemical compound with the CAS Number: 2126178-10-5 . It has a molecular weight of 270.37 . It is in the physical form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 .


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is in the physical form of oil . It has a molecular weight of 270.37 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Utility

  • Meyers et al. (2009) described efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its usefulness for further selective derivations and its role in accessing chemical space complementary to piperidine ring systems (M. J. Meyers et al., 2009).
  • Fernandez et al. (2002) synthesized spirolactams as pseudopeptides, demonstrating their application in peptide synthesis as constrained surrogates for dipeptides, showing the versatility of spirocyclic compounds in mimicking biological structures (M. M. Fernandez et al., 2002).
  • Moskalenko and Boev (2012) explored the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its potential in generating biologically active heterocyclic compounds through reactions with N,N-dimethylformamide dimethyl acetal (A. I. Moskalenko & V. Boev, 2012).

Supramolecular Chemistry and Crystallography

  • Dong et al. (1999) reported on the crystal structure of a related triazaspiro[4.5]dec-3-en-2-one derivative, elucidating its mirror symmetry and structural conformation, which is crucial for understanding molecular interactions and designing materials with specific properties (Yongkwan Dong et al., 1999).

Chemical Reactions and Mechanistic Insights

  • Li et al. (2014) described the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via a one-pot multi-component reaction, highlighting the compound's role in facilitating complex reactions (Jia Li et al., 2014).
  • Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids, showcasing the utility of tert-butyl based compounds in protecting group chemistry (B. L. Maheswara Rao et al., 2017).

Safety and Hazards

The safety information pictograms for “tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” are GHS05 and GHS07 . The signal word is "Danger" . For more detailed safety and hazard information, you can refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDICEOVZQPUTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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